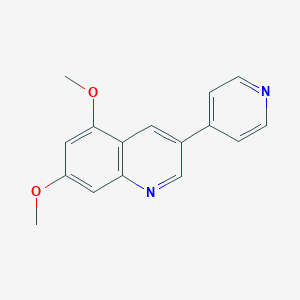

5,7-Dimethoxy-3-(4-pyridinyl)quinoline

Vue d'ensemble

Description

5,7-Dimethoxy-3-(4-pyridinyl)quinoline (CAS: 1123491-15-5; molecular formula: C₁₆H₁₆Cl₂N₂O₂) is a synthetic quinoline derivative with a pyridinyl substituent at the 3-position and methoxy groups at the 5- and 7-positions. It is best characterized as a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ). This compound exhibits an IC₅₀ of 80 nM against PDGFRβ and demonstrates >100-fold selectivity over other kinases, including EGFR, erbB2, p56, protein kinase A (PKA), and protein kinase C (PKC) . Its mechanism involves competitive inhibition at the ATP-binding site of PDGFRβ, effectively blocking autophosphorylation and downstream signaling pathways critical for vascular smooth muscle cell proliferation and migration .

Mécanisme D'action

Target of Action

The primary target of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline, also known as DMPQ, is the human vascular beta-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ) . PDGFRβ plays a crucial role in cell proliferation, survival, and migration .

Mode of Action

DMPQ acts as a potent and selective inhibitor of PDGFRβ . It binds to the active site of the receptor, thereby preventing the binding of its natural ligand, PDGF. This inhibits the receptor’s tyrosine kinase activity, leading to a decrease in downstream signaling .

Biochemical Pathways

By inhibiting PDGFRβ, DMPQ affects several downstream signaling pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the MAPK pathway, which plays a role in cell growth and differentiation .

Result of Action

The inhibition of PDGFRβ by DMPQ can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on PDGF signaling . For example, DMPQ has been shown to effectively block the PDGF-mediated increase in the protein, Survival Motor Neuron, in fibroblasts from patients with spinal muscular atrophy .

Action Environment

The action, efficacy, and stability of DMPQ can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances in the environment, such as binding proteins or competing ligands, could potentially affect the compound’s ability to bind to its target .

Activité Biologique

5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C16H14N2O2

- Molecular Weight : 270.29 g/mol

- CAS Number : 137206-97-4

The compound exhibits biological activity primarily through its interaction with various molecular targets. Notably, it acts as a potent and selective inhibitor of human vascular endothelial growth factor (VEGF) receptor tyrosine kinase, which plays a critical role in angiogenesis and tumor growth. This inhibition can be particularly beneficial in treating diseases characterized by excessive blood vessel formation, such as cancer and diabetic retinopathy .

Biological Activities

-

Anticancer Activity :

- This compound has shown promising results in inhibiting the growth of various cancer cell lines. In studies conducted on the NCI-60 cancer cell panel, it demonstrated significant cytotoxic effects against multiple types of cancer, including breast and central nervous system cancers .

- The compound's growth inhibition was quantified using the GI50 metric, which indicates the concentration required to inhibit cell growth by 50%. For instance, it exhibited GI50 values of 0.24 µM against breast cancer cells (BT-549) and 0.14 µM against CNS cancer cells (SNB-75) .

-

Antimicrobial Activity :

- Research has indicated that quinoline derivatives, including this compound, possess antimicrobial properties. They have been shown to be effective against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

- The antimicrobial activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential cellular processes.

- Anti-inflammatory Effects :

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound:

Applications De Recherche Scientifique

Pharmacological Applications

1. Inhibition of Receptor Tyrosine Kinases

5,7-Dimethoxy-3-(4-pyridinyl)quinoline has been identified as a potent and selective inhibitor of the human vascular beta-type platelet-derived growth factor receptor tyrosine kinase. This property suggests its potential use in treating conditions related to abnormal cell proliferation and angiogenesis, such as cancer and vascular diseases .

2. Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit tumor cell growth by targeting specific signaling pathways involved in cancer progression . For instance, it has shown effectiveness against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Quinoline derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation . The ability of this compound to inhibit pro-inflammatory cytokines positions it as a valuable agent in treating inflammatory disorders.

4. Antimicrobial Properties

Quinoline compounds have demonstrated broad-spectrum antimicrobial activity. The presence of methoxy groups enhances their interaction with microbial targets, making this compound a promising candidate for developing new antimicrobial agents . Its efficacy against resistant strains of bacteria is particularly noteworthy.

Case Studies

Q & A

Q. What are the key synthetic routes and optimization strategies for 5,7-Dimethoxy-3-(4-pyridinyl)quinoline?

Basic

The synthesis typically involves nucleophilic substitution or condensation reactions. A common route starts with a quinoline precursor functionalized at the 3-position, where a pyridinyl group is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Methoxy groups at the 5- and 7-positions are often installed via demethylation of protected intermediates using reagents like aluminum chloride in chlorobenzene . Optimization focuses on solvent selection (e.g., DMSO or methanol), base choice (e.g., K₂CO₃), and temperature control to maximize yield (>70%) and purity (>95%). Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is critical .

Q. Which analytical methods are essential for characterizing this compound?

Basic

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (C18 column, UV detection) to assess purity (>99%).

- X-ray crystallography (using SHELX programs) for resolving stereochemistry and binding conformations in co-crystallized complexes .

- Thermogravimetric analysis (TGA) to evaluate stability under thermal stress .

Q. How is the inhibitory activity of this compound against PDGFRβ measured, and what are the key findings?

Basic

Activity is assessed via in vitro kinase assays using recombinant PDGFRβ. The compound inhibits phosphorylation of a substrate (e.g., poly-Glu-Tyr) with an IC₅₀ of 80 nM, measured using radiometric (³²P-ATP) or fluorescence-based methods . Selectivity (>100-fold over EGFR, PKC, and erbB2) is confirmed via kinase panel screening . Structural studies highlight the role of methoxy groups in enhancing binding affinity to the ATP pocket .

Q. How to design experiments to evaluate selectivity across kinase families?

Advanced

- Kinase profiling : Use a broad panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Measure residual activity via luminescence or fluorescence.

- Competitive binding assays : Employ displacement-based methods (e.g., KINOMEscan) to quantify binding constants (Kd) .

- Cellular models : Test in PDGFRβ-overexpressing vs. non-expressing cell lines (e.g., NIH/3T3) to confirm target-specific inhibition of downstream signaling (e.g., Erk1/2 phosphorylation) .

Q. How to resolve discrepancies in reported inhibitory activities across studies?

Advanced

Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:

- Standardized protocols : Use consistent ATP concentrations (e.g., 10 µM) and buffer systems (e.g., Tris-HCl pH 7.5).

- Purity validation : Reanalyze batches via HPLC and HRMS to exclude degradation products.

- Orthogonal assays : Confirm results using both radiometric and fluorescence-based methods. For example, Dolle et al. (1994) validated IC₅₀ values across multiple platforms .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

Advanced

- Solubility enhancement : Use salt forms (e.g., dihydrochloride) or co-solvents (PEG-400) to improve aqueous solubility (>100 mM) .

- Metabolic stability : Screen for cytochrome P450 inhibition (e.g., CYP3A4) using liver microsomes. Introduce electron-withdrawing groups to reduce oxidative metabolism .

- Computational modeling : Apply Swiss ADME to predict logP (2.5–3.5), bioavailability (>30%), and blood-brain barrier permeability .

Q. How to conduct structure-activity relationship (SAR) studies for quinoline derivatives?

Advanced

- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 5-Cl, 7-OH) or pyridinyl replacements (e.g., phenyl, thiophene). Test activity in PDGFRβ assays .

- Crystallographic analysis : Resolve co-crystal structures with PDGFRβ to identify critical interactions (e.g., hydrogen bonds with Met647). Use SHELXL for refinement .

- Free-energy perturbation (FEP) : Compute binding energy changes for substituent modifications using molecular dynamics simulations .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

The quinoline scaffold is a common structural motif in kinase inhibitors and DNA-intercalating agents. Below, 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is compared to structurally and functionally related compounds:

Key Findings

Substituent-Driven Selectivity: The 3-(4-pyridinyl) and 5,7-dimethoxy groups in this compound confer high affinity for PDGFRβ. In contrast, 1-phenylbenzimidazoles, which lack the quinoline core, show weaker inhibition (micromolar IC₅₀) . Hydroxy groups in 5,7-dihydroxy-3-(4-hydroxyphenyl)quinoline shift the mechanism from kinase inhibition to DNA intercalation, highlighting how substituent polarity dictates biological targets .

Selectivity Over Other Kinases: Unlike broad-spectrum kinase inhibitors (e.g., staurosporine), this compound’s selectivity for PDGFRβ minimizes off-target effects, making it a valuable tool for studying PDGF-driven pathologies .

Comparison with HIV-1 NNRTIs: Phenylamino-phenoxy-quinoline derivatives share the quinoline core but prioritize 2-phenylamino-4-phenoxy substituents for HIV-1 RT inhibition. This contrasts with this compound’s focus on 3-pyridinyl and 5,7-methoxy groups for PDGFRβ binding .

Data Tables

Table 1: Structural Comparison of Quinoline Derivatives

Table 2: Kinase Inhibition Profiles

| Compound | PDGFRβ IC₅₀ | EGFR IC₅₀ | Selectivity (PDGFRβ vs. EGFR) |

|---|---|---|---|

| This compound | 80 nM | >8 µM | >100-fold |

| 1-Phenylbenzimidazoles | ~1 µM | Not tested | Moderate |

Méthodes De Préparation

Friedel-Crafts Acylation and Intramolecular Cyclization

The Friedel-Crafts acylation is a cornerstone for constructing the quinoline scaffold. For 5,7-dimethoxy-3-(4-pyridinyl)quinoline, this method typically involves:

Synthesis of Intermediate Quinoline-3-carboxylic Acids

Ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylate is synthesized via Williamson etherification between ethyl 2-bromomethyl-6,7-dimethoxyquinoline-3-carboxylate and phenols (e.g., 4-pyridinol) in dimethylformamide (DMF) with K₂CO₃ . Hydrolysis of the ester group using aqueous NaOH in ethanol yields the corresponding carboxylic acid intermediate .

Key Parameters :

-

Solvent : DMF (for Williamson reaction), ethanol/water (for hydrolysis).

-

Catalyst : K₂CO₃ (2.8 mmol per 0.5 mmol substrate).

-

Yield : 85–96% for ester intermediates, 90–96% for carboxylic acids .

Intramolecular Friedel-Crafts Cyclization

The carboxylic acid intermediate undergoes cyclization using polyphosphoric acid (PPA) at 110–140°C to form the fused oxepinoquinoline framework . For this compound, this step introduces the pyridinyl moiety at position 3.

Reaction Conditions :

-

Catalyst : PPA (5 g per 0.25 mmol substrate).

-

Temperature : 110°C (54% yield in 45 min) to 140°C (68% yield in 1 h) .

-

Workup : Quenching with saturated Na₂CO₃ and extraction with ethyl acetate.

Modified Kametani Reaction

The Kametani reaction, optimized for C-6 substituted quinolines, involves cyclization of Schiff bases derived from 2-aminobenzaldehyde derivatives . For this compound:

Formation of Schiff Base Intermediate

4-Pyridinylamine reacts with 5,7-dimethoxy-2-nitrobenzaldehyde in acetic acid under reflux to form the corresponding Schiff base. Reduction with NaBH₄ or catalytic hydrogenation yields the secondary amine .

Cyclization and Aromatization

The amine intermediate undergoes cyclization in the presence of POCl₃ or PPA, followed by aromatization via dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Optimization Insights :

-

Cyclization Catalyst : POCl₃ (1.5 equiv) at 80°C for 6 h.

-

Aromatization : DDQ (1.2 equiv) in toluene at 110°C for 3 h.

Friedländer Condensation

The Friedländer reaction couples 2-aminobenzaldehyde derivatives with ketones to form quinolines. For this compound:

Substrate Preparation

5,7-Dimethoxy-2-aminobenzaldehyde is synthesized via nitration of 4-methylquinoline followed by oxidation of the methyl group to an aldehyde .

Condensation with 4-Pyridinyl Ketone

The aldehyde reacts with 4-acetylpyridine in the presence of Fe₃O₄ nanoparticles (10 mol%) under reflux in ethanol .

Reaction Metrics :

Comparative Analysis of Methods

Recent Advances: Sustainable Catalysis

Chromium-catalyzed acceptorless dehydrogenative coupling has emerged as a green alternative. Using CrCl₂ (5 mol%) and 6,6′-dimethyl-2,2′-dipyridyl ligand, 5,7-dimethoxyquinolines are synthesized from 2-aminobenzyl alcohol and ketones at 120°C in toluene . This method eliminates stoichiometric oxidants, releasing H₂O and H₂ as byproducts.

Performance Metrics :

Propriétés

IUPAC Name |

5,7-dimethoxy-3-pyridin-4-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXDLZBPKJEWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160107 | |

| Record name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137206-97-4 | |

| Record name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137206974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.